molecular formula C8H8BrF3N2O2 B2537475 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-85-9

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No. B2537475
CAS RN: 1001518-85-9
M. Wt: 301.063
InChI Key: WAWUNNWVIAVOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (hereafter referred to as 3-[4-Br-5-Me-3-TFM-1H-pyrazol-1-yl]propanoic acid) is an organic compound that is widely used in scientific research. It is a carboxylic acid that is derived from pyrazole, a five-membered heterocyclic compound composed of three nitrogen atoms and two carbon atoms. 3-[4-Br-5-Me-3-TFM-1H-pyrazol-1-yl]propanoic acid is often used in the synthesis of various compounds and as a reagent in various laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeting Inflammation and Pain: The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Researchers explore its potential as an anti-inflammatory agent or analgesic by modulating specific pathways .

Thromboxane Receptor Antagonists: The compound’s structure suggests it could serve as a starting point for designing thromboxane receptor antagonists. These molecules play a crucial role in platelet aggregation and vasoconstriction, making them relevant in cardiovascular research .

properties

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-4-6(9)7(8(10,11)12)13-14(4)3-2-5(15)16/h2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWUNNWVIAVOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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